N-(1-Oxo-indan-5-yl)-methanesulfonamide
Description
N-(1-Oxo-indan-5-yl)-methanesulfonamide is a sulfonamide derivative featuring a 1-oxo-indan core linked to a methanesulfonamide group. Sulfonamides are renowned for their broad pharmacological applications, including antimicrobial, anti-inflammatory, and anticancer activities . The 1-oxo-indan moiety introduces a ketone functionality, which may influence electronic properties and binding interactions compared to simpler aromatic systems (e.g., benzene or indole) .
Properties
Molecular Formula |
C10H11NO3S |
|---|---|
Molecular Weight |
225.27 g/mol |
IUPAC Name |
N-(1-oxo-2,3-dihydroinden-5-yl)methanesulfonamide |
InChI |
InChI=1S/C10H11NO3S/c1-15(13,14)11-8-3-4-9-7(6-8)2-5-10(9)12/h3-4,6,11H,2,5H2,1H3 |
InChI Key |
UWDDYEVYLGVXLR-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=CC2=C(C=C1)C(=O)CC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparisons
The following table summarizes key structural and functional differences between N-(1-Oxo-indan-5-yl)-methanesulfonamide and related sulfonamides:
Key Observations :
- The 1-oxo-indan core distinguishes the target compound from purely aromatic or heteroaromatic systems (e.g., benzene, indazole, indole). The ketone group may increase polarity and influence metabolic pathways.
- Substituent positioning (e.g., methanesulfonamide at position 5 in the target vs. ethanesulfonamide in indole derivatives) affects steric and electronic interactions .
Critical Differences :
Computational and Spectroscopic Insights
- Vibrational Analysis : Studies on methylphenyl sulfonamides reveal that substituent position (ortho vs. para) alters NMR chemical shifts and vibrational modes, which may apply to the target compound’s ketone group .
- DFT Calculations : Indole sulfonamides exhibit conformational flexibility due to ethanesulfonamide chains, whereas rigid indan systems may favor specific binding poses .
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